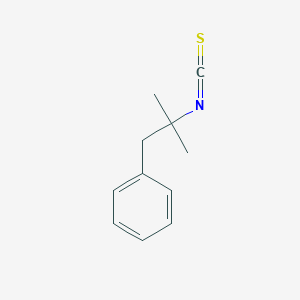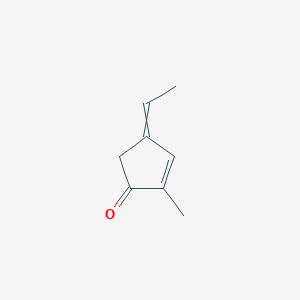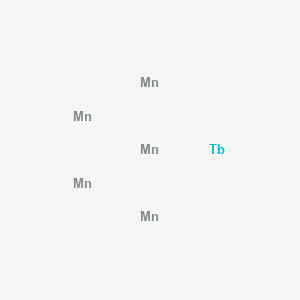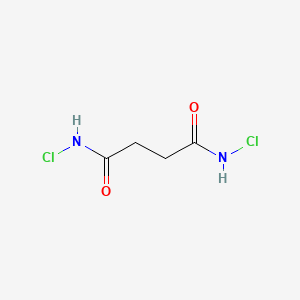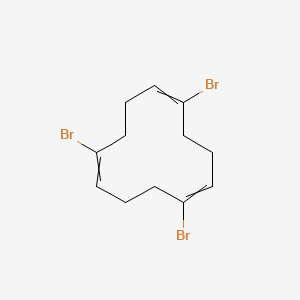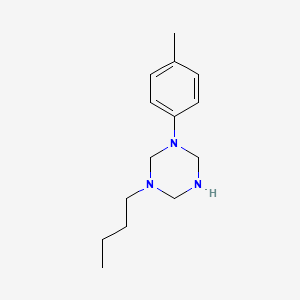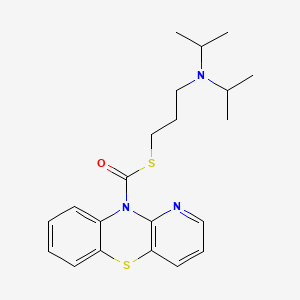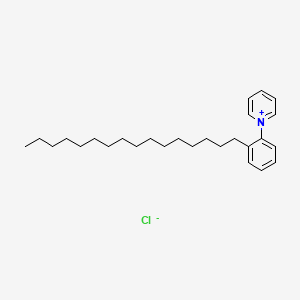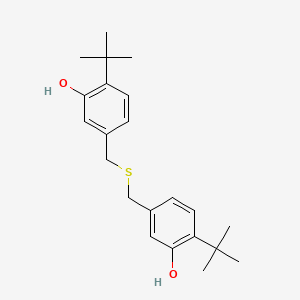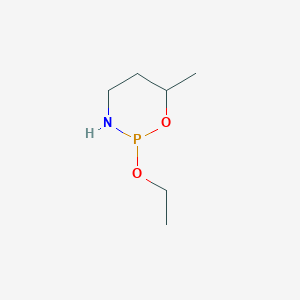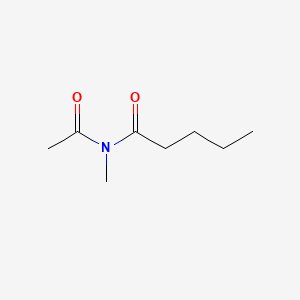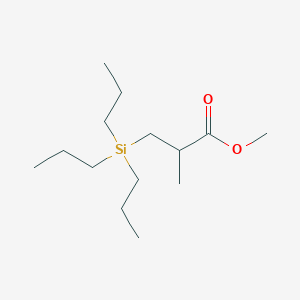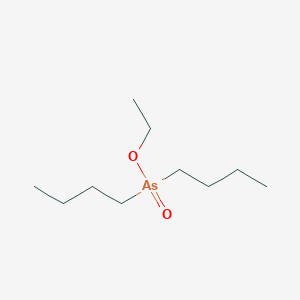
Ethyl dibutylarsinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl dibutylarsinate is an organoarsenic compound that belongs to the class of arsenic esters It is characterized by the presence of an ethyl group and two butyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dibutylarsinate can be synthesized through the reaction of dibutylarsinic acid with ethyl alcohol under acidic conditions. The reaction typically involves the esterification process, where the carboxylic acid group of dibutylarsinic acid reacts with the hydroxyl group of ethyl alcohol to form the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid or other strong acids that facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure optimal production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the conversion of this compound to its corresponding arsine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
Substitution: this compound can participate in substitution reactions where one or more of its alkyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation Products: Arsenic oxides, arsenic acids.
Reduction Products: Arsine derivatives.
Substitution Products: Alkyl-substituted arsenic compounds.
Scientific Research Applications
Ethyl dibutylarsinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl dibutylarsinate involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets of this compound include key enzymes involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Methyl dibutylarsinate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl dimethylarsinate: Contains two methyl groups and one ethyl group attached to the arsenic atom.
Butyl dibutylarsinate: Contains a butyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of ethyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
64448-13-1 |
|---|---|
Molecular Formula |
C10H23AsO2 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
1-[butyl(ethoxy)arsoryl]butane |
InChI |
InChI=1S/C10H23AsO2/c1-4-7-9-11(12,13-6-3)10-8-5-2/h4-10H2,1-3H3 |
InChI Key |
HCLZWMQJLGXRNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](=O)(CCCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


